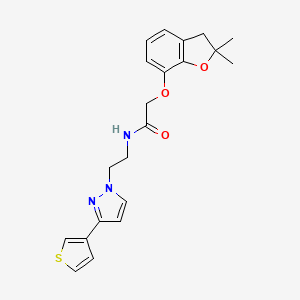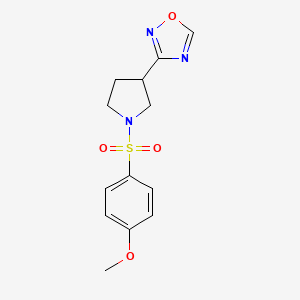![molecular formula C9H13N3O2S2 B2882077 3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione CAS No. 869464-90-4](/img/structure/B2882077.png)
3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole . 1,2,4-Triazoles are attractive substances due to their wide range of applications. They have been used as precursors for preparing coordination compounds with nonlinear optical and magnetic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The structure could be determined using techniques like single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. 1,2,4-Triazole derivatives have been shown to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. Properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio could be calculated using molecular dimension simulations .Applications De Recherche Scientifique
Synthetic Applications Research has explored the synthesis of various sulfur-containing compounds and their applications. For instance, sulfur-containing heterocycles have been synthesized through reactions involving sulfur donors and acceptors, demonstrating potential in creating structurally diverse molecules for further chemical exploration or drug development (Lalonde et al., 1987). The ability to manipulate sulfur-containing compounds is critical in organic synthesis, offering pathways to novel materials and biologically active molecules.
Biological Evaluation Compounds related to triazole and sulfur derivatives have been investigated for their biological activities. This includes studies on their antimicrobial, antifungal, and anticancer properties. For example, substituted thiophenyl derivatives of indane-1, 3-dione have been synthesized and evaluated for various biological activities, indicating the potential therapeutic applications of such compounds (Giles et al., 2007).
Chemoselective Thioacetalization The use of sulfur-containing compounds in chemoselective synthesis processes is another area of application. For example, research has shown that certain dione compounds can be used in acid-promoted thioacetalization under solvent-free conditions, converting aldehydes and ketones into corresponding dithioacetals in high yields (Ouyang et al., 2006). This highlights the role of sulfur-containing compounds in facilitating selective chemical transformations.
Material Science In material science, sulfur-containing compounds have been utilized for enhancing the properties of polymers and other materials. The synthesis of poly(siloxane ionic liquid) homopolymers incorporating triazolium-based units demonstrates the potential to achieve materials with low glass transition temperatures and high thermal stability, suitable for applications in electronics and energy storage (Jourdain et al., 2016).
Mécanisme D'action
Target of Action
The compound, also known as 3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione, is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of pharmacological activities, such as antifungal, herbicidal, antiviral, and anticancer activities, as well as catalase inhibitors . .
Mode of Action
It’s known that triazole derivatives can interact with various biological targets due to their versatile functionalization . For instance, some triazole derivatives have been shown to prepare Cu(I)-π,σ-coordination compounds with nonlinear optical and magnetic properties .
Biochemical Pathways
Given the wide range of applications of triazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Triazole derivatives are known for their wide range of pharmacological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Orientations Futures
Propriétés
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S2/c1-2-4-12-8(10-11-9(12)15)7-3-5-16(13,14)6-7/h2,7H,1,3-6H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAUSXGJJVMFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2881996.png)


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)


![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)
